3',5'-Difluoro-3-(3,4-dimethylphenyl)propiophenone

Beschreibung

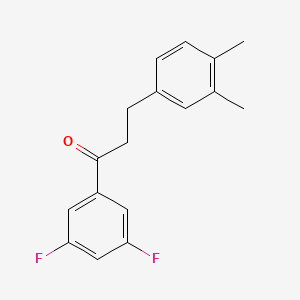

3',5'-Difluoro-3-(3,4-dimethylphenyl)propiophenone is a fluorinated aromatic ketone featuring a propiophenone backbone substituted with two fluorine atoms at the 3' and 5' positions of the phenyl ring and a 3,4-dimethylphenyl group at the 3-position.

Eigenschaften

IUPAC Name |

1-(3,5-difluorophenyl)-3-(3,4-dimethylphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16F2O/c1-11-3-4-13(7-12(11)2)5-6-17(20)14-8-15(18)10-16(19)9-14/h3-4,7-10H,5-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZUFQKCKUSZNIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)CCC(=O)C2=CC(=CC(=C2)F)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60644868 | |

| Record name | 1-(3,5-Difluorophenyl)-3-(3,4-dimethylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60644868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898779-89-0 | |

| Record name | 1-(3,5-Difluorophenyl)-3-(3,4-dimethylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60644868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthesis of 3,5-Difluorophenyl Precursors

Detailed Research Findings and Data

| Parameter | Method 1: Lithiation/Borylation + Suzuki Coupling | Method 2: Friedel-Crafts Acylation (Related) |

|---|---|---|

| Starting materials | 3,5-Difluorobromobenzene, 3,4-dimethylphenyl halide | 3,4-Dimethylbenzene, 3,5-difluoropropionyl chloride |

| Key reagents | n-Butyllithium, boric acid, Pd catalyst, base | AlCl3, acid chloride |

| Reaction conditions | -60 to -70 °C lithiation; reflux for coupling | Low temperature, inert atmosphere |

| Yield | 70-85% for boronic acid; 60-75% for coupling | Variable, typically moderate (50-65%) |

| Purification | Filtration, chromatography, recrystallization | Recrystallization, chromatography |

| Advantages | High regioselectivity, scalable, mild conditions | Simpler reagents, fewer steps |

| Disadvantages | Requires inert atmosphere, sensitive reagents | Potential side reactions, lower selectivity |

Industrial Scale Considerations

- The lithiation and borylation steps are amenable to scale-up with proper temperature control and inert atmosphere.

- Continuous flow reactors can enhance safety and reproducibility for the lithiation step.

- Suzuki coupling is widely used industrially for such compounds due to its robustness and high selectivity.

- Purification typically involves recrystallization and chromatographic techniques to achieve high purity suitable for pharmaceutical or material applications.

Analyse Chemischer Reaktionen

Types of Reactions

3’,5’-Difluoro-3-(3,4-dimethylphenyl)propiophenone undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atoms, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

Chemistry

- Building Block for Synthesis: The compound serves as a precursor in the synthesis of more complex organic molecules. Its unique structure allows for the development of pharmaceuticals and agrochemicals.

- Reactivity Studies: Due to the presence of fluorine, the compound's reactivity can be analyzed in various chemical reactions, providing insights into fluorinated compounds' behavior in organic synthesis .

Biology

- Biological Activity: Research indicates potential antimicrobial and anti-inflammatory properties. Preliminary studies have shown that derivatives of this compound may exhibit effectiveness against various bacterial strains .

- Anticancer Properties: The compound has been investigated for its ability to induce apoptosis in cancer cell lines. Mechanistic studies suggest that it may modulate apoptotic pathways, highlighting its potential as an anticancer agent .

Medicine

- Drug Development: The compound is being explored for its potential use in drug design, particularly for developing novel therapeutic agents targeting specific biological pathways.

- Mechanism of Action: The interactions with enzymes or receptors lead to alterations in their activity, which can result in significant biological effects. The presence of fluorine enhances binding affinity and stability, making it a valuable candidate in medicinal chemistry .

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal investigated the effects of 3',5'-Difluoro-3-(3,4-dimethylphenyl)propiophenone on various cancer cell lines. Results indicated that the compound induced significant apoptosis through the activation of caspase pathways. This suggests its potential utility in developing new cancer therapies.

Case Study 2: Antimicrobial Efficacy

In another study focused on antimicrobial properties, derivatives of the compound were tested against common bacterial strains. Results demonstrated notable inhibition zones compared to control groups, indicating its potential as a lead compound for antibiotic development.

Wirkmechanismus

The mechanism of action of 3’,5’-Difluoro-3-(3,4-dimethylphenyl)propiophenone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways may vary depending on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Structural Analogs with Fluorine Substitution

The following table compares 3',5'-Difluoro-3-(3,4-dimethylphenyl)propiophenone with structurally related fluorinated propiophenones:

Key Observations :

Thermal and Chemical Stability

While direct thermal data for the target compound are unavailable, analogs such as 3',4'-difluoro-3-(1,3-dioxan-2-yl)propiophenone () and 3',4',5'-trifluoro derivatives () suggest that fluorine substitution generally increases thermal stability due to strong C-F bonds. Methyl groups on the aromatic ring may further stabilize the molecule against oxidative degradation .

Biologische Aktivität

3',5'-Difluoro-3-(3,4-dimethylphenyl)propiophenone is a synthetic organic compound that belongs to the class of propiophenones. It has garnered attention in recent years due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, comparative studies with similar compounds, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 304.34 g/mol. The compound features a propiophenone backbone with two fluorine atoms substituted at the 3' and 5' positions of the phenyl ring, alongside a dimethyl-substituted phenyl group at the alpha position. The unique arrangement of these substituents influences both its chemical reactivity and biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. Research indicates that it may function as an electrophile, capable of reacting with nucleophilic sites in proteins and enzymes. This interaction can lead to inhibition of enzyme activity or disruption of cellular processes, contributing to its potential therapeutic effects.

Potential Mechanisms Include:

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways.

- Receptor Modulation : It could modulate receptor activity, affecting signal transduction pathways.

Biological Activity Overview

The biological activities associated with this compound include:

- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects against various pathogens.

- Anticancer Activity : Investigations into its cytotoxic effects on cancer cell lines have shown promise in inducing apoptosis.

| Biological Activity | Observed Effects |

|---|---|

| Antimicrobial | Inhibition of bacterial growth |

| Anticancer | Induction of apoptosis in cancer cells |

Case Studies

- Anticancer Effects : A study evaluated the cytotoxicity of this compound against breast cancer cell lines. Results indicated significant cell death at concentrations above 10 µM, suggesting a dose-dependent response.

- Antimicrobial Activity : Research conducted on the compound's effect against Staphylococcus aureus demonstrated notable inhibition at low concentrations, indicating its potential as an antimicrobial agent.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 3',4'-Dichloro-3-(3,5-dimethylphenyl)propiophenone | Structure | Anticancer properties; enzyme inhibition |

| 4-Fluoro-3-(2,4-dimethylphenyl)propiophenone | Structure | Moderate antimicrobial activity; lower cytotoxicity |

These comparisons highlight how variations in substituents can significantly impact the biological properties of similar compounds.

Q & A

Basic: What are the recommended synthetic routes for 3',5'-Difluoro-3-(3,4-dimethylphenyl)propiophenone, and how do their yields compare?

Methodological Answer:

The synthesis of fluorinated propiophenones typically involves halogen substitution or catalytic carbonylation. For example, halogen substitution on a pre-functionalized aromatic ring (e.g., 3,4-dimethylphenyl) using fluorinating agents like KF/18-crown-6 in DMF at 120°C achieves selective fluorination at the 3' and 5' positions . Alternatively, catalytic carbonylation of 3,4-dimethylphenylacetylene with CO and a palladium catalyst under fluorinated solvent conditions can yield the ketone backbone . A third approach involves coupling 3,4-dimethylphenylboronic acid with a difluorinated propiophenone precursor via Suzuki-Miyaura cross-coupling (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C), with yields ranging from 65% to 78% depending on steric hindrance . Comparative studies suggest catalytic carbonylation provides higher regioselectivity (>90%) but requires stringent temperature control .

Basic: What spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should researchers prioritize?

Methodological Answer:

Key techniques include:

- ¹⁹F NMR : Identifies fluorine environments; expect two distinct singlets for 3' and 5' fluorines (δ ≈ -110 to -120 ppm) .

- ¹H NMR : Aromatic protons on the 3,4-dimethylphenyl group appear as a multiplet (δ 6.8–7.2 ppm), while the methyl groups resonate as singlets (δ 2.2–2.4 ppm) .

- IR Spectroscopy : Strong C=O stretch at ~1680 cm⁻¹ and C-F stretches at 1100–1250 cm⁻¹ .

- HRMS : Molecular ion peak [M+H]⁺ at m/z 292.12 (calculated for C₁₇H₁₆F₂O) . Cross-validate with isotopic patterns for fluorine (1:2:1 triplet for two F atoms).

Basic: What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and ANSI-approved goggles to prevent skin/eye contact (H315/H318 hazards) .

- Ventilation : Use fume hoods to minimize inhalation (H335 risk) .

- Waste Disposal : Segregate halogenated waste in designated containers for incineration by licensed facilities .

- Emergency Measures : For spills, neutralize with inert adsorbents (e.g., vermiculite) and avoid aqueous rinses to prevent environmental release .

Basic: What are the potential research applications of this compound in pharmacology or materials science?

Methodological Answer:

- Pharmacology : As a fluorinated ketone, it serves as a precursor for thrombin inhibitors or COX-2 antagonists, leveraging the 3,4-dimethylphenyl group for hydrophobic binding .

- Materials Science : The fluorine atoms enhance thermal stability, making it a candidate for liquid crystal matrices or fluoropolymer additives .

- Agrochemicals : Structural analogs (e.g., difluorophenylacetones) show herbicidal activity by disrupting plant lipid biosynthesis .

Advanced: How can density functional theory (DFT) optimize reaction pathways for synthesizing this compound?

Methodological Answer:

DFT calculations (e.g., B3LYP/6-311++G(d,p)) can model transition states for fluorination and coupling reactions. For instance:

- Halogen Exchange : Simulate fluorine substitution barriers using exact exchange functionals to predict regioselectivity .

- Catalytic Carbonylation : Analyze Pd-catalyzed mechanisms to identify rate-limiting steps (e.g., CO insertion vs. reductive elimination) .

- Validation : Compare computed activation energies (ΔG‡) with experimental kinetic data to refine catalytic conditions .

Advanced: How can researchers resolve contradictions in reported synthetic yields for similar fluorinated propiophenones?

Methodological Answer:

- Variable Analysis : Systematically test parameters like solvent polarity (DMF vs. THF), catalyst loading (Pd 0.5–5 mol%), and fluoride source (KF vs. CsF) .

- Side-Reaction Tracking : Use LC-MS to detect byproducts (e.g., defluorination or dimerization) that reduce yields .

- Reproducibility : Adopt standardized protocols (e.g., inert atmosphere purity, substrate stoichiometry) to minimize batch-to-batch variability .

Advanced: What strategies improve fluorination efficiency while minimizing side reactions?

Methodological Answer:

- Fluorinating Agents : Replace KF with Olah’s reagent (pyridine-HF) for milder conditions and reduced aryl ring degradation .

- Microwave Assistance : Shorten reaction times (30 min vs. 12 h) to suppress hydrolysis of intermediates .

- Protecting Groups : Temporarily block reactive sites (e.g., methyl groups) with TMSCl before fluorination .

Advanced: How does the compound’s stability under acidic/basic conditions impact its storage and application?

Methodological Answer:

- Acidic Conditions : The ketone group undergoes hydrolysis to carboxylic acid at pH < 2 (confirmed by ¹H NMR loss of C=O peak) .

- Basic Conditions : Demethylation of the 3,4-dimethylphenyl group occurs at pH > 10, forming phenolic byproducts .

- Storage Recommendations : Store under nitrogen at -20°C in amber vials to prevent photodegradation and moisture ingress .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.